molecular formula C7H6Cl2N2O3S B14322177 Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino- CAS No. 111225-65-1

Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-

Cat. No.: B14322177
CAS No.: 111225-65-1
M. Wt: 269.10 g/mol
InChI Key: VNRAVLJGMSOEIO-ONNFQVAWSA-N
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Description

Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a methanesulfonic acid group attached to a 2,6-dichlorophenylamino group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, typically involves the reaction of methanesulfonic acid with 2,6-dichloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or diethyl ether and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The industrial production process also involves purification steps to obtain high-purity methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Employed in industrial processes such as electroplating, where it serves as an electrolyte in electrochemical reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the context in which the compound is used, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include:

    Methanesulfonic acid: A simpler organosulfur compound with similar acidic properties.

    2,6-Dichloroaniline: A precursor used in the synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.

    Sulfonic acid derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is unique due to the presence of both the methanesulfonic acid group and the 2,6-dichlorophenylamino group. This combination imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications.

Properties

CAS No.

111225-65-1

Molecular Formula

C7H6Cl2N2O3S

Molecular Weight

269.10 g/mol

IUPAC Name

(E)-[(2,6-dichlorophenyl)hydrazinylidene]methanesulfonic acid

InChI

InChI=1S/C7H6Cl2N2O3S/c8-5-2-1-3-6(9)7(5)11-10-4-15(12,13)14/h1-4,11H,(H,12,13,14)/b10-4+

InChI Key

VNRAVLJGMSOEIO-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N/N=C/S(=O)(=O)O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN=CS(=O)(=O)O)Cl

Origin of Product

United States

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